
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is a specialized organoboron compound known for its unique chemical properties and applications. It is a potassium salt of a trifluoroborate, characterized by the presence of a difluorophenylcyclopropyl group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). The process is as follows:
Starting Material: The synthesis begins with the preparation of the boronic acid derivative, which is then subjected to fluorination.
Fluorination: Potassium bifluoride is used as a fluorinating agent to convert the boronic acid into the corresponding trifluoroborate salt.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems is common to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Substituted boron compounds.
Scientific Research Applications
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the phenylcyclopropyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2,4-difluorophenyltrifluoroborate
- Potassium 3,5-difluorophenyltrifluoroborate
Comparison:
- Uniqueness: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain cross-coupling reactions compared to its analogs.
- Reactivity: The difluoro substitution on the phenyl ring enhances its reactivity and stability, making it a preferred choice in specific synthetic applications.
Properties
Molecular Formula |
C9H7BF5K |
|---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
potassium;(2,2-difluoro-3-phenylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1 |
InChI Key |
ALSHDQKLSZXZAX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


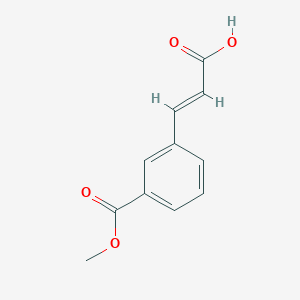

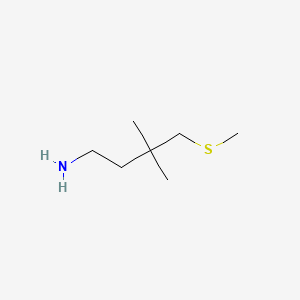
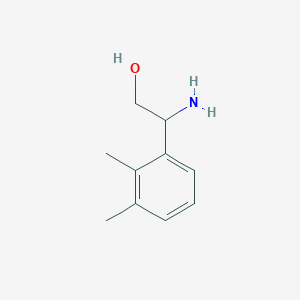
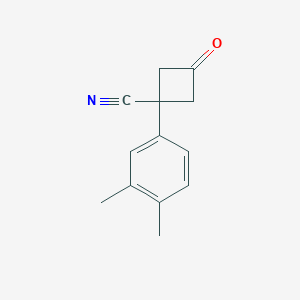

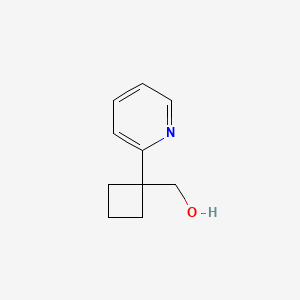


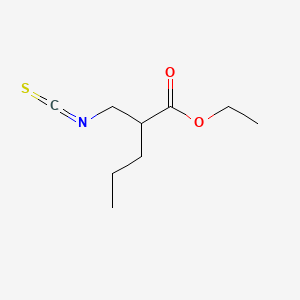


![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

